molecular formula C11H9NO2 B1400712 3-(Pyridin-4-yloxy)phenol CAS No. 103856-58-2

3-(Pyridin-4-yloxy)phenol

Cat. No. B1400712
CAS RN: 103856-58-2
M. Wt: 187.19 g/mol
InChI Key: NTTLFLJSHFIPGC-UHFFFAOYSA-N
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Description

“3-(Pyridin-4-yloxy)phenol” is a chemical compound with the molecular formula C11H9NO2 . It is related to 4-(pyridin-4-yloxy)phenol, which is known to be a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of compounds similar to “3-(Pyridin-4-yloxy)phenol” has been reported in the literature. For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the synthesis of 3-hydroxy-1-methyl-4-(4-(pyridin-4-yloxy) phenethyl) pyridin-2(1H)-one with excellent yields and high purity .


Molecular Structure Analysis

The molecular structure of “3-(Pyridin-4-yloxy)phenol” involves a phenolic ring inclined at an angle with respect to the pyridine ring . The InChI code for a similar compound, 4-(pyridin-4-yloxy)phenol, is 1S/C11H9NO2/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h1-8,13H .


Chemical Reactions Analysis

Pyridinols, which are related to “3-(Pyridin-4-yloxy)phenol”, have been reported to react with pentafluoro- and pentachloropyridines. Pyridin-4-ol yields a product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom .

Scientific Research Applications

Catalytic Applications

3-(Pyridin-4-yloxy)phenol and its derivatives show promising applications in catalysis. For instance, pyridine-modified heteropoly compounds were used to catalyze the hydroxylation of benzene to phenol, demonstrating notable selectivity and yield. This process emphasized the role of pyridine in enhancing catalytic activities due to electronic interactions and significant pseudo-liquid-phase behavior (Leng et al., 2008). Similarly, pyridine-modified vanadium-substituted heteropoly acids were utilized for direct hydroxylation of benzene to phenol, highlighting the importance of organic π electrons in the hybrid catalyst in modifying redox properties and enhancing catalytic activity (Ge et al., 2008).

Photophysical Properties

The compound's photophysical properties were explored, revealing intense fluorescence under UV light, large Stokes shifts, and high quantum yields. This suggests potential applications in fluorescence-based technologies and materials science (Marchesi et al., 2019).

Biological Applications

Several studies focused on the biological applications of 3-(Pyridin-4-yloxy)phenol derivatives. Tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols were synthesized and their emissive properties were studied, showing potential as large Stokes shift organic dyes (Marchesi et al., 2019). Novel terpyridine-skeleton molecules, including 3-(4-Phenylbenzo[4,5]furo[3,2-b]pyridin-2-yl)phenol, were synthesized and evaluated for their anti-cancer properties, showing promise as nonintercalative topo I and II inhibitors (Kwon et al., 2015).

Corrosion Inhibition

The potential of 3-(Pyridin-4-yloxy)phenol derivatives as corrosion inhibitors was also explored. Schiff bases like 2-((pyridin-2-ylimino)methyl)phenol demonstrated good corrosion inhibition efficiency for carbon steel in acidic conditions, highlighting the role of chemical structure in their performance (Hegazy et al., 2012).

Safety And Hazards

The safety information for 4-(pyridin-4-yloxy)phenol, a related compound, includes hazard statements H302, H315, H319, H335, indicating potential hazards if swallowed, in contact with skin, if it gets in the eyes, or if inhaled .

Future Directions

The synthesis of substituted pyridines with diverse functional groups is an active area of research, with a need for a single robust method allowing the selective introduction of multiple functional groups . The development of novel families of polysubstituted heterocycles with useful biological properties and pharmaceutical applications is a promising future direction .

properties

IUPAC Name

3-pyridin-4-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-2-1-3-11(8-9)14-10-4-6-12-7-5-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTLFLJSHFIPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-yloxy)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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